Cas no 110200-32-3 (1,4,6(5H)-Naphthalenetrione,2-chloro-5-diazo-3-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2,3-dihydro-3,8-dihydroxy-7-methyl-2-(3-methyl-2-buten-1-yl)-,(2R,3S)-rel-)
![1,4,6(5H)-Naphthalenetrione,2-chloro-5-diazo-3-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2,3-dihydro-3,8-dihydroxy-7-methyl-2-(3-methyl-2-buten-1-yl)-,(2R,3S)-rel- structure](https://it.kuujia.com/scimg/cas/110200-32-3x500.png)
110200-32-3 structure
Nome del prodotto:1,4,6(5H)-Naphthalenetrione,2-chloro-5-diazo-3-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2,3-dihydro-3,8-dihydroxy-7-methyl-2-(3-methyl-2-buten-1-yl)-,(2R,3S)-rel-
1,4,6(5H)-Naphthalenetrione,2-chloro-5-diazo-3-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2,3-dihydro-3,8-dihydroxy-7-methyl-2-(3-methyl-2-buten-1-yl)-,(2R,3S)-rel- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,4,6(5H)-Naphthalenetrione,2-chloro-5-diazo-3-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2,3-dihydro-3,8-dihydroxy-7-methyl-2-(3-methyl-2-buten-1-yl)-,(2R,3S)-rel-
- (6S)-7-chloro-4-diazonio-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,6-dihydroxy-2-methyl-7-(3-methylbut-2-enyl)-5,8-dioxonaphthalen-1-olate
- 1,4,6(5H)-Naphthalenetrione,2-chloro-5-diazo-3-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2,3-dihyd...
- 1,4,6(5H)-Naphthalenetrione,2-chloro-5-diazo-3-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2,3-dihydro-3,8-dihydroxy-7-methyl-2-(3-
- Antibiotic SF 2415A1
- SF 2415A1
- 1,4,6(5H)-Naphthalenetrione, 2,3-dihydro-2-chloro-5-diazo-3-(3,7-dimethyl-2,6-octadienyl)-3,8-dihydroxy-7-methyl-2-(3-methyl-2-butenyl)-, (2-alpha,3-beta,3(E))-
- 110200-32-3
-
- Inchi: InChI=1S/C26H31ClN2O5/c1-14(2)8-7-9-16(5)11-13-26(34)24(33)18-19(21(30)17(6)22(31)20(18)29-28)23(32)25(26,27)12-10-15(3)4/h8,10-11,34H,7,9,12-13H2,1-6H3,(H-,30,31,32)/b16-11+/t25?,26-/m0/s1
- Chiave InChI: LPYVLCLBZOVMKA-UDONJXMRSA-N
- Sorrisi: C/C(=C/CC/C(=C/C[C@@]1(C(=O)C2=C(C(=C(C([O-])=C2C(=O)C1(Cl)C/C=C(\C)/C)C)O)[N+]#N)O)/C)/C
Proprietà calcolate
- Massa esatta: 486.19215
- Massa monoisotopica: 486.19215
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 34
- Conta legami ruotabili: 7
- Complessità: 956
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 126
- XLogP3: 5.7
Proprietà sperimentali
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- PSA: 125.81000
- LogP: 6.85578
1,4,6(5H)-Naphthalenetrione,2-chloro-5-diazo-3-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2,3-dihydro-3,8-dihydroxy-7-methyl-2-(3-methyl-2-buten-1-yl)-,(2R,3S)-rel- Letteratura correlata
-
Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Jeff E. Prest,Sara J. Baldock,Peter R. Fielden,Nicholas J. Goddard,Bernard J. Treves Brown Analyst, 2002,127, 1413-1419
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
110200-32-3 (1,4,6(5H)-Naphthalenetrione,2-chloro-5-diazo-3-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2,3-dihydro-3,8-dihydroxy-7-methyl-2-(3-methyl-2-buten-1-yl)-,(2R,3S)-rel-) Prodotti correlati
- 3720-98-7(3,4-dimethyl-1,3a,6,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione)
- 2228522-51-6(1-{1-(tert-butoxy)carbonylpiperidin-2-yl}cyclopentane-1-carboxylic acid)
- 136581-57-2(2-{(tert-butoxy)carbonylamino}-3-4-(difluoromethoxy)phenylpropanoic acid)
- 898750-44-2(2,3-Dimethyl-2'-morpholinomethyl benzophenone)
- 2097924-71-3(N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2,2-diphenylacetamide)
- 93748-13-1(2-(3,4-Dimethylphenyl)-2-methylpropanoic acid)
- 31551-66-3((4S)-4-methylpyrrolidin-2-one)
- 2877650-55-8(1-(2-chlorophenyl)-4-{imidazo[1,2-a]pyrazin-8-yl}piperazine)
- 2228587-06-0(methyl 5-{1-(aminomethyl)cyclopropylmethyl}furan-2-carboxylate)
- 2228367-46-0(tert-butyl N-{2-amino-1-5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylethyl}carbamate)
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
